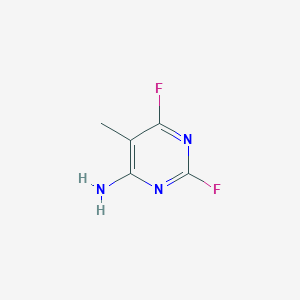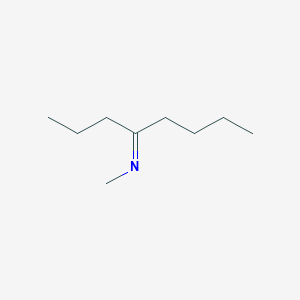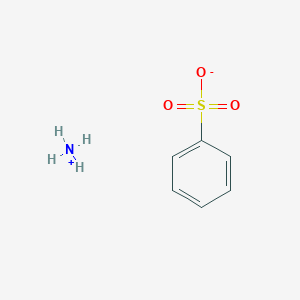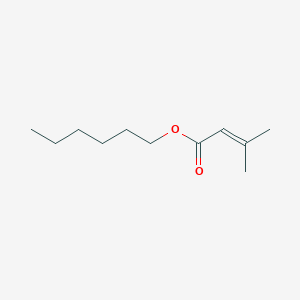
2-Butenoic acid, 3-methyl-, hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-methyl-, hexyl ester, also known as hexyl 2-methylacrylate, is a chemical compound that belongs to the family of esters. It is commonly used as a flavoring agent, and it is also used in the production of perfumes and other fragrances.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate is not fully understood. However, it is believed to act as a flavoring agent by binding to specific receptors in the olfactory system. It is also thought to have a role in the regulation of gene expression, although the exact mechanism is not yet known.
Effets Biochimiques Et Physiologiques
Hexyl 2-methylacrylate has been shown to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate in lab experiments is its low toxicity. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of using this compound is its strong odor, which can be unpleasant and may interfere with experiments that involve odor detection.
Orientations Futures
There are several future directions for research on 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate. One area of interest is its potential use as a drug delivery system. It has been shown to be a good candidate for this application due to its low toxicity and ability to penetrate cell membranes. Another area of interest is its use in the development of new materials, such as polymers and resins, which could have a wide range of applications in industry and medicine. Finally, further research is needed to fully understand the mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate and its potential role in the regulation of gene expression.
Méthodes De Synthèse
Hexyl 2-methylacrylate can be synthesized through the esterification reaction between 2-butenoic acid, 3-methyl- and hexanol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by distillation.
Applications De Recherche Scientifique
Hexyl 2-methylacrylate has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various compounds, including polymers, resins, and pharmaceuticals. It has also been used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and other cleaning products.
Propriétés
Numéro CAS |
17627-41-7 |
|---|---|
Nom du produit |
2-Butenoic acid, 3-methyl-, hexyl ester |
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
SMILES canonique |
CCCCCCOC(=O)C=C(C)C |
Autres numéros CAS |
17627-41-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)
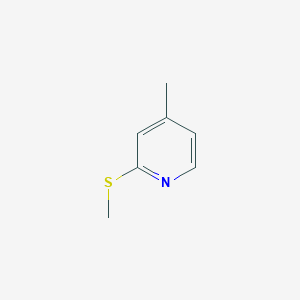


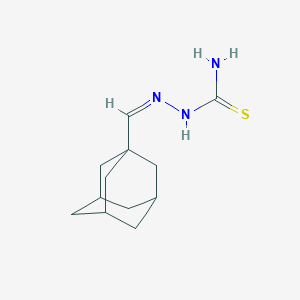
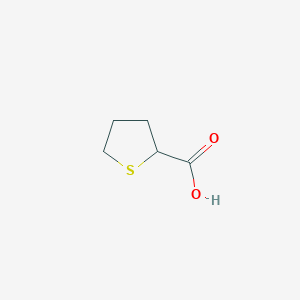
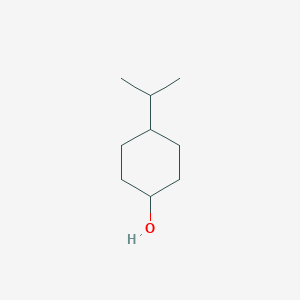
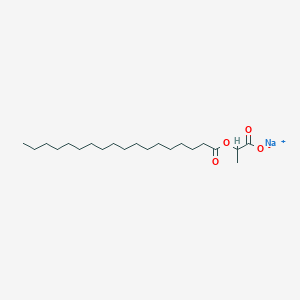

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
